N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

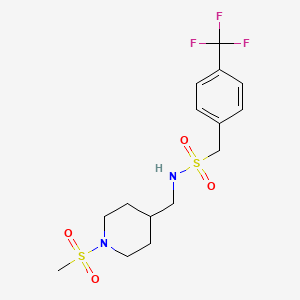

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a methylsulfonyl group and a trifluoromethylphenyl moiety. The compound’s molecular formula is C₁₄H₂₁F₃N₂O₄S₂, with a calculated molecular weight of 402.47 g/mol. Its structure comprises two key domains:

Properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O4S2/c1-25(21,22)20-8-6-12(7-9-20)10-19-26(23,24)11-13-2-4-14(5-3-13)15(16,17)18/h2-5,12,19H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAMZKLVYIBZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈F₃N₃O₄S₂

- Molecular Weight : 365.37 g/mol

The compound features a piperidine ring substituted with a methylsulfonyl group and a trifluoromethyl phenyl moiety, which contributes to its biological activity.

Research indicates that sulfonamide derivatives like this compound can exert their effects through several mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have shown that related compounds inhibit tumor cell proliferation by inducing ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides .

- Modulation of Key Proteins : The compound has been observed to interact with proteins such as NRF2, which plays a crucial role in cellular defense against oxidative stress. By inhibiting NRF2 activity, the compound enhances ferroptosis in cancer cells .

- Impact on Cellular Signaling Pathways : The compound affects various signaling pathways associated with cell survival and apoptosis, potentially leading to enhanced anti-tumor effects .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Case Study 1: Anti-Tumor Efficacy

In a study examining the effects of similar sulfonamide derivatives on cancer cell lines, it was found that treatment with these compounds resulted in significant inhibition of cell growth and migration. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of ferroptotic pathways .

Case Study 2: Molecular Docking Studies

Molecular docking analyses showed that the compound binds effectively to NRF2, inhibiting its function and thereby promoting ferroptosis in tumor cells. This interaction suggests a targeted approach for developing therapies aimed at exploiting oxidative stress mechanisms in cancer treatment .

Comparison with Similar Compounds

Key Findings:

- Trifluoromethyl vs. Chloro/Nitro: The target’s -CF₃ group enhances lipophilicity and resistance to oxidative metabolism compared to -Cl or -NO₂ analogs, which are associated with pesticidal (e.g., dichlofluanid) or opioid-like activities .

- Piperidine Substitution : Methylsulfonyl on the piperidine nitrogen distinguishes the target from W-18 and W-15, which feature phenylethyl groups. This substitution may reduce unintended opioid receptor binding while improving solubility .

Functional Analogues in Pharmacology and Agrochemistry

Key Findings:

- Sulfonamide Role: The target’s sulfonamide groups may improve binding to enzymes or receptors (e.g., carbonic anhydrase, serotonin receptors) compared to non-sulfonamide analogs like pimavanserin impurities .

- Agrochemical Relevance : Unlike pesticidal sulfonamides (e.g., tolylfluanid), the target’s trifluoromethylphenyl group aligns more with medicinal chemistry trends, suggesting divergent applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.